molecular formula C27H24O6 B2486264 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-((3-methoxybenzyl)oxy)-4H-chromen-4-one CAS No. 610751-64-9

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-((3-methoxybenzyl)oxy)-4H-chromen-4-one

Cat. No. B2486264
M. Wt: 444.483
InChI Key: BZQTXNXFPJCTAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related isoflavone compounds, such as 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-4H-chromen-4-one, involves multiple steps including NMR, mass spectrometry, and X-ray crystallography for structural characterization. These compounds are crystallized in specific space groups, indicating precise structural configurations necessary for their biological activities. The synthesis process underscores the importance of molecular architecture in achieving desired chemical and biological functions (Ahn et al., 2020).

Molecular Structure Analysis

The molecular structure of closely related compounds reveals a chromenone ring system slightly twisted from planarity, with specific dihedral angles contributing to its three-dimensional stabilization. X-ray crystallography and Hirshfeld surface analysis play crucial roles in understanding the molecular conformation and intermolecular interactions, which are essential for the compound's stability and activity (Ahn et al., 2020).

Chemical Reactions and Properties

The compound's chemical reactivity and interactions with biomolecules have been explored through docking studies, highlighting its potential anti-cancer properties. These studies suggest the compound's ability to bind actively to specific proteins, such as aurora kinases, thereby elucidating its mechanism of action at the molecular level (Ahn et al., 2020).

Safety And Hazards

The safety and hazards associated with the compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These properties would need to be assessed through experimental studies.


Future Directions

Future research on the compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could potentially lead to applications in areas such as medicinal chemistry or material science.


Please note that this is a general analysis and the actual properties of the compound could vary. For a more accurate analysis, experimental studies and computational modeling would be needed.


properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-[(3-methoxyphenyl)methoxy]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O6/c1-3-18-12-21-25(14-24(18)32-15-17-5-4-6-20(11-17)29-2)33-16-22(27(21)28)19-7-8-23-26(13-19)31-10-9-30-23/h4-8,11-14,16H,3,9-10,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQTXNXFPJCTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=CC(=CC=C3)OC)OC=C(C2=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-((3-methoxybenzyl)oxy)-4H-chromen-4-one

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